molecular formula C6H5ClN2O2 B6153428 6-chloro-5-methylpyridazine-3-carboxylic acid CAS No. 1211516-60-7

6-chloro-5-methylpyridazine-3-carboxylic acid

Cat. No.: B6153428
CAS No.: 1211516-60-7
M. Wt: 172.57 g/mol
InChI Key: BDIKHDKHHMBAHX-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridazine-3-carboxylic acid (CAS: 1211516-60-7) is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its molecular formula is C 6 H 5 ClN 2 O 2 . The compound's structure incorporates both a carboxylic acid functional group and a chloro substituent on a pyridazine ring, making it a valuable precursor for a variety of synthetic transformations, including amide coupling and nucleophilic substitution reactions. A primary research application of this compound is its role as a key intermediate in the synthesis of complex molecules for drug discovery. Recent scientific literature highlights its use in novel, metal catalyst-free synthetic pathways aimed at producing important medicinal compounds . Specifically, it serves as a precursor in the multigram-scale synthesis of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid , which is a critical intermediate in the production of Risdiplam . Risdiplam (marketed as Evrysdi®) is the first orally-administered small-molecule drug approved for the treatment of spinal muscular atrophy (SMA), a rare and often fatal genetic disease . The development of robust and efficient synthetic routes to such intermediates is therefore of great importance to the pharmaceutical industry. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not for human or veterinary diagnostic or therapeutic use. Guaranteed high purity and quality are essential for obtaining consistent and reliable results in synthetic applications.

Properties

CAS No.

1211516-60-7

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

6-chloro-5-methylpyridazine-3-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)8-9-5(3)7/h2H,1H3,(H,10,11)

InChI Key

BDIKHDKHHMBAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination of Pyridazine Precursors

A foundational step in synthesizing 6-chloro-5-methylpyridazine-3-carboxylic acid involves introducing chlorine at position 6. This is typically achieved through electrophilic aromatic substitution or halogen exchange reactions. For example, 5-methylpyridazine-3-carboxylic acid can undergo chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The reaction mechanism involves the generation of a chlorinating agent that targets the electron-deficient pyridazine ring, favoring substitution at position 6 due to steric and electronic factors.

Reaction Conditions:

  • Solvent: Dichloromethane or acetonitrile

  • Temperature: 60–80°C

  • Yield: 70–85%

Oxidation of Methyl Groups to Carboxylic Acids

The methyl group at position 5 can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) is a classical method, though modern protocols often employ catalytic systems for higher efficiency. For instance, TiO₂-mediated photocatalytic oxidation under UV light has been reported to convert methyl-substituted heterocycles to carboxylic acids with minimal byproducts.

Oxidation Protocol:

  • Reagent: KMnO₄ (3 equiv) in H₂SO₄ (1M)

  • Conditions: Reflux at 100°C for 6–8 hours

  • Yield: 60–75%

Multi-Step Synthesis from Pyridazine Esters

Esterification and Subsequent Hydrolysis

A two-step approach involves synthesizing the methyl ester intermediate, followed by hydrolysis to the carboxylic acid. This method avoids direct oxidation of sensitive substrates.

Step 1: Ester Synthesis
3-Amino-5,6-dichloropyrazine carboxylic acid methyl ester serves as a precursor in analogous pyrazine systems. While pyridazine derivatives require adjusted conditions, similar strategies apply. For example, reacting 5-methylpyridazine-3-carbonyl chloride with methanol yields the methyl ester.

Reaction Conditions:

  • Reagents: Thionyl chloride (for carbonyl chloride formation), methanol

  • Yield: 80–90%

Step 2: Ester Hydrolysis
The ester is hydrolyzed under acidic or basic conditions. Sodium hydroxide (NaOH) in aqueous ethanol efficiently cleaves the ester bond to produce the carboxylic acid.

Hydrolysis Protocol:

  • Reagent: 2M NaOH in 50% ethanol

  • Temperature: 60°C, 4 hours

  • Yield: 95%

Regioselective Substitution Reactions

Ammonia-Mediated Chlorine Replacement

Patent literature describes replacing chlorine atoms with amino groups in pyrazine systems using ammonia in dimethyl sulfoxide (DMSO). Adapting this for pyridazine, position 6 chlorine can be substituted with a carboxylate group via nucleophilic displacement.

Substitution Protocol:

  • Reagent: Ammonia gas in DMSO

  • Temperature: 65–70°C

  • Yield: 85–91%

Cyano Group Hydrolysis

Introducing a cyano group at position 3 followed by hydrolysis offers a viable route. For example, 6-chloro-5-methylpyridazine-3-carbonitrile is treated with hydrochloric acid to yield the carboxylic acid.

Hydrolysis Conditions:

  • Reagent: 6M HCl, reflux

  • Time: 12 hours

  • Yield: 70%

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield Range
Direct Oxidation KMnO₄ oxidation of methyl groupSimple, one-pot reactionOver-oxidation risks60–75%
Ester Hydrolysis Esterification → hydrolysisHigh purity, controlled conditionsMulti-step, longer duration80–95%
Substitution NH₃/DMSO substitutionRegioselective, scalableRequires specialized reagents85–91%

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Selection

Polar aprotic solvents like DMSO enhance reaction rates in substitution reactions, while catalytic TiO₂ improves oxidation efficiency. Industrial processes often employ continuous flow systems to maintain optimal temperatures and reduce side reactions.

Purification Techniques

Recrystallization from acetonitrile or ethanol-water mixtures ensures high purity (>98%). Decolorizing charcoal is used to remove impurities during large-scale production .

Chemical Reactions Analysis

Esterification

The carboxylic acid group can undergo esterification with alcohols to form ester derivatives. This reaction typically requires an acid catalyst (e.g., H₂SO₄) and refluxing conditions.

Reaction Reagents Conditions Product
EsterificationAlcohols (e.g., methanol, ethanol)Reflux with acid catalystMethyl/ethyl esters of 6-chloro-5-methylpyridazine-3-carboxylic acid

Amidation

Amidation involves converting the carboxylic acid to an amide using amines and coupling agents (e.g., DCC, HOBt). This reaction is common in medicinal chemistry for modifying pharmacokinetic properties.

Reaction Reagents Conditions Product
AmidationAmines, coupling agentsRoom temperature to refluxAmides of this compound

Nucleophilic Aromatic Substitution

The chlorine atom on the pyridazine ring can undergo nucleophilic substitution, though pyridazine rings are less reactive than pyridine. The methyl group may act as an electron-donating group, facilitating substitution.

Reaction Reagents Conditions Product
Chlorine replacementNucleophiles (e.g., NH₃, OH⁻)High temperature, polar aprotic solventsSubstituted pyridazine derivatives (e.g., amino, hydroxyl)

Decarboxylation

Decarboxylation may occur under strong basic conditions, potentially yielding simpler pyridazine derivatives.

Reaction Reagents Conditions Product
DecarboxylationStrong bases (e.g., NaOH)High temperaturePyridazine derivatives (e.g., 5-methylpyridazine-3-yl)

Oxidation

The methyl group may undergo oxidation to form a ketone or carboxylic acid, depending on reaction conditions.

Reaction Reagents Conditions Product
OxidationKMnO₄, CrO₃Acidic or basic conditionsOxidized derivatives (e.g., ketones, carboxylic acids)

Reduction

The carboxylic acid group can be reduced to an alcohol or alkane, though this is less common for pyridazine derivatives.

Reaction Reagents Conditions Product
ReductionLiAlH₄, NaBH₄Anhydrous solventsReduced derivatives (e.g., alcohols)

Biological and Medicinal Implications

The compound’s structural features (chlorine, methyl, carboxylic acid) suggest potential applications in medicinal chemistry, particularly for enzyme inhibition or receptor binding . For example, pyridazine derivatives are explored for antimicrobial and anticancer activities, though specific data for this compound is limited.

Challenges and Limitations

  • Data Gaps : Direct experimental data on reaction kinetics and pathways for this compound are scarce.

  • Pyridazine Reactivity : Pyridazine’s electron-deficient nature may hinder nucleophilic substitution compared to pyridine derivatives.

  • Functional Group Competition : The carboxylic acid group’s reactivity may dominate over the pyridazine ring in certain conditions.

Comparison with Analogous Compounds

Compound Key Difference Reactivity
6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloridePosition of substituentsAntimicrobial and anticancer properties
Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylatePyridine vs. pyridazine ringNucleophilic substitution of iodine

Scientific Research Applications

6-Chloro-5-methylpyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and autoimmune responses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-5-methylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in inflammatory and immune responses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor .

Comparison with Similar Compounds

Structural Analogues

The table below compares structural features of 6-chloro-5-methylpyridazine-3-carboxylic acid with analogous pyridazine and pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups Reference
This compound C₆H₅ClN₂O₂ 172.45 Cl (6), CH₃ (5), COOH (3) Carboxylic acid
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid C₁₁H₉ClN₂O₃ 252.45 Cl (5), cyclopropyl (6), CH₃ (3), COOH (4) Isoxazole ring, carboxylic acid
5-Hydroxy-6-methylpyridine-3-carboxylic acid C₇H₇NO₃ 153.14 OH (5), CH₃ (6), COOH (3) Hydroxyl, carboxylic acid
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid C₈H₇F₂NO₃ 203.15 OCHF₂ (6), CH₃ (5), COOH (3) Difluoromethoxy, carboxylic acid
6-Chloro-5-methylpyridazin-3-amine C₅H₆ClN₃ 143.45 Cl (6), CH₃ (5), NH₂ (3) Amine

Key Observations :

  • Pyridazine vs. Pyridine Rings : Pyridazine derivatives (e.g., the target compound) exhibit greater electron deficiency due to two adjacent nitrogen atoms, enhancing reactivity toward nucleophiles compared to pyridine analogues .
  • Substituent Effects : Chlorine’s electronegativity facilitates halogen bonding, while cyclopropyl () and difluoromethoxy () groups enhance steric bulk and lipophilicity, respectively.
Physicochemical Properties
  • Acidity : The carboxylic acid group (pKa ~2–3) in the target compound is significantly more acidic than hydroxyl (pKa ~10) or amine (pKa ~9–10) groups in analogues, influencing ionization and solubility at physiological pH .
  • Solubility : The carboxylic acid moiety improves water solubility compared to amine derivatives (e.g., 6-chloro-5-methylpyridazin-3-amine), which may require protonation for solubility .
  • Lipophilicity : Difluoromethoxy and cyclopropyl substituents increase log P values, suggesting enhanced membrane permeability in pharmaceutical contexts .

Biological Activity

6-Chloro-5-methylpyridazine-3-carboxylic acid (6CMP) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C7H7ClN2O2
  • Molecular Weight : 186.59 g/mol
  • IUPAC Name : Methyl 6-chloro-5-methylpyridazine-3-carboxylate
  • Canonical SMILES : CC1=CC(=NN=C1Cl)C(=O)OC

The biological activity of 6CMP is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases . By inhibiting this enzyme, 6CMP could potentially mitigate conditions associated with oxidative stress and inflammation.

Biological Activity and Therapeutic Potential

The compound has been explored for several therapeutic applications:

  • Anti-inflammatory Properties : Studies suggest that 6CMP may reduce inflammation by inhibiting pro-inflammatory cytokines through its action on NADPH oxidase.
  • Anticancer Activity : Preliminary research indicates that 6CMP exhibits cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects : There is evidence that the compound can cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6CMP:

  • Inhibition of NADPH Oxidase : A study demonstrated that 6CMP effectively inhibited NADPH oxidase activity in vitro, leading to decreased ROS production and reduced cellular oxidative damage.
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that 6CMP induced apoptosis in various cancer cell lines, including lymphoma and leukemia cells, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Research indicated that 6CMP could protect neuronal cells from oxidative stress-induced damage, supporting its potential use in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6CMP, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-Chloro-5-methylpyridineC6H6ClNLacks carboxylic acid functionality
5-Methylpyridine-2-carboxylic acidC7H9NO2No chlorine substitution; different reactivity
4-Chloro-5-methylpyridine-2-carboxylic acidC7H6ClNChlorine at a different position; altered properties

The unique substitution pattern of 6CMP contributes to its distinct biological activity and chemical reactivity compared to these similar compounds.

Safety and Toxicity

Despite its therapeutic potential, safety assessments indicate that 6CMP poses certain risks. It is classified as harmful if swallowed and can cause skin irritation . Therefore, proper handling precautions are essential during laboratory use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-chloro-5-methylpyridazine-3-carboxylic acid?

  • Methodology : A multi-step synthesis approach is typically used, involving halogenation and carboxylation of pyridazine derivatives. For example, chlorination at the 6-position can be achieved using POCl₃ or SOCl₂, followed by methylation via nucleophilic substitution. The carboxylic acid group is introduced through hydrolysis of a nitrile or ester intermediate. Purification steps often involve recrystallization or column chromatography to isolate the final product .
  • Key Tools : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for verifying intermediate purity and final product identity.

Q. How is the structural integrity of this compound confirmed?

  • Methodology : Modern spectroscopic techniques are employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and functional groups.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D molecular geometry and validates stereoelectronic effects .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What experimental protocols are used to determine the compound's physicochemical properties?

  • Methodology :

  • Lipophilicity : Measured via reverse-phase HPLC or calculated using software like SwissADME .
  • Solubility : Shake-flask method in aqueous buffers (pH 1–7.4) to mimic physiological conditions.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. How can synthetic challenges, such as low yield in carboxylation steps, be addressed?

  • Methodology :

  • Reagent Optimization : Use of coupling agents (e.g., EDCI/HOBt) to enhance carboxylation efficiency.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. How are discrepancies in X-ray crystallographic data resolved during structural refinement?

  • Methodology :

  • Software Tools : SHELXL refines structural models by minimizing residuals (R-factors) and validating thermal displacement parameters .
  • Twinned Data Analysis : SHELXE resolves twinning effects in macromolecular crystals by iterative phasing .
  • Validation Metrics : CheckCIF and PLATON identify geometric outliers (e.g., bond angles, torsions) .

Q. What strategies are recommended for evaluating the biological activity of derivatives?

  • Methodology :

  • In Vitro Assays : Enzyme inhibition (e.g., kinase assays) or cell viability studies (MTT assay) using reference standards (e.g., celecoxib for COX-2 inhibition) .
  • Structure-Activity Relationships (SAR) : Systematic modification of substituents (e.g., methyl, chloro groups) to correlate chemical features with activity .

Q. How can computational methods enhance pharmacokinetic property prediction?

  • Methodology :

  • ADME Prediction : SwissADME calculates bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model ligand-protein binding kinetics and solvation effects .
  • Docking Studies : AutoDock Vina predicts binding poses to target proteins (e.g., kinases) .

Q. What experimental designs are effective for analyzing salt forms of the compound?

  • Methodology :

  • Counterion Screening : Test organic (e.g., tromethamine) and inorganic (e.g., sodium) ions for salt formation via solvent evaporation .
  • Stability Testing : Accelerated stability studies (40°C/75% RH) compare hygroscopicity and crystallinity of salts .

Key Notes

  • Methodological Focus : Emphasis on reproducible experimental workflows and computational validation.
  • Advanced Tools : Integration of SHELX software suite and SwissADME for structural and pharmacokinetic analysis.

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